molecular formula C13H14N2O3S B2885442 (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid CAS No. 104445-59-2

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid

Cat. No.: B2885442
CAS No.: 104445-59-2
M. Wt: 278.33
InChI Key: AJXQDJRRPGVYOT-YPKPFQOOSA-N
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Description

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid is a thiazolidinone derivative characterized by a central thiazolidinone ring substituted with an ethyl group at position 3, a phenylimino group at position 2, and an acetic acid moiety at position 3. Thiazolidinones are heterocyclic compounds of significant pharmacological interest due to their antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structure combines electron-withdrawing (oxo) and electron-donating (ethyl, phenylimino) groups, which may enhance its reactivity and biological activity.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-15-12(18)10(8-11(16)17)19-13(15)14-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQDJRRPGVYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid typically involves the condensation of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The detailed steps are as follows:

    Condensation: Ethyl acetoacetate reacts with thiosemicarbazide in the presence of an acid catalyst to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.

    Acylation: The final step involves the acylation of the thiazolidinone ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives share a common core but differ in substituents, which critically influence their chemical behavior and bioactivity. Below is a comparative analysis of (3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid and related compounds:

Structural Modifications and Functional Groups

Compound Name / Identifier Key Substituents Structural Differences Reported Activities
This compound - 3-Ethyl
- 4-Oxo
- 2-Phenylimino
- 5-Acetic acid
Reference compound Not explicitly reported in evidence (inferred potential from analogs)
5-[3-ETHOXY-4-(3-ETHYL-5-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)... - 3-Ethylthiazolidin-2-ylidene
- Ethoxy group
- Trifluoromethylpyridine
Additional benzothiazole ring and trifluoromethyl group Supplier-listed; no explicit activity data
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid - Sulfanylidene (C=S)
- Pyrazole-phenyl substituents
Sulfur substitution at position 2; extended aromaticity No explicit activity data
Pyrimidine-thiazole hybrids (e.g., from 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid) - Pyrimidine ring fused to thiazole
- Guanidino group
Bicyclic structure with enhanced π-electron density Antibacterial (Gram-positive/-negative): 18–22 mm inhibition zones; moderate antifungal activity

Key Research Findings and Implications

Substituent-Driven Bioactivity: The phenylimino group in the target compound may confer selectivity toward Gram-positive bacteria, as seen in analogs with aromatic substituents .

Synthetic Accessibility : Pyrimidine-thiazole hybrids are synthesized efficiently (65–80% yields), suggesting that the target compound could be optimized for scalable production .

Unanswered Questions : The impact of the acetic acid moiety on bioavailability remains unclear. Compounds with carboxylic acid groups (e.g., 443875-50-1 ) may exhibit pH-dependent solubility, warranting further study.

Biological Activity

(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid, a thiazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The following sections will explore its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight278.33 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point465.5 ± 37.0 °C
Flash Point235.3 ± 26.5 °C
CAS Number104445-59-2

Target Interactions

Thiazolidine derivatives, including this compound, interact with various biological targets, leading to a range of pharmacological effects:

  • Anticancer Activity : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. By inhibiting CDK2, it induces apoptosis in cancer cells and inhibits their proliferation .
  • Antimicrobial Effects : The thiazolidine motif is known for its antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
  • Anti-inflammatory Properties : This compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models.
  • Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting CDK2, it alters the phosphorylation of target proteins necessary for cell cycle progression.
  • Apoptosis Induction : It activates intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Inflammatory Response Modulation : It may reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed in biological systems.
  • Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites.
  • Distribution : Distributed throughout tissues via specific transporters.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines with IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : Research indicated effective inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Neuroprotection : In animal models of neurodegeneration, the compound showed promise in reducing neuronal loss and improving cognitive function through its antioxidant properties .

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